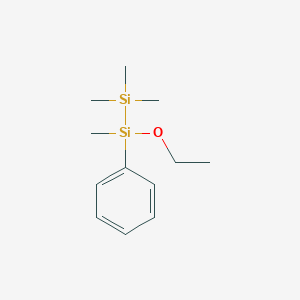
1-Ethoxy-1,2,2,2-tetramethyl-1-phenyldisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-1,2,2,2-tetramethyl-1-phenyldisilane is a chemical compound with the molecular formula C12H22OSi2. It is a member of the disilane family, characterized by the presence of two silicon atoms in its structure.
Vorbereitungsmethoden
The synthesis of 1-ethoxy-1,2,2,2-tetramethyl-1-phenyldisilane typically involves the reaction of phenyltrichlorosilane with ethylmagnesium bromide, followed by the addition of tetramethyldisilane. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Ethoxy-1,2,2,2-tetramethyl-1-phenyldisilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of simpler silane compounds.
Substitution: The ethoxy group can be substituted with other functional groups using reagents like halogens or organometallic compounds. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-1,2,2,2-tetramethyl-1-phenyldisilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: This compound can be utilized in the development of silicon-based biomaterials and as a probe in biological studies.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It finds applications in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 1-ethoxy-1,2,2,2-tetramethyl-1-phenyldisilane involves its interaction with molecular targets through its silicon atoms. These interactions can lead to the formation of stable complexes or the activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-Ethoxy-1,2,2,2-tetramethyl-1-phenyldisilane can be compared with other similar compounds, such as:
1,1,2,2,2-Pentamethyl-1-phenyldisilane: This compound has one less ethoxy group, which affects its reactivity and applications.
1,2,2,2-Tetramethyl-1-phenyldisilane: Lacks the ethoxy group, leading to different chemical properties and uses.
Eigenschaften
CAS-Nummer |
88237-44-9 |
|---|---|
Molekularformel |
C12H22OSi2 |
Molekulargewicht |
238.47 g/mol |
IUPAC-Name |
ethoxy-methyl-phenyl-trimethylsilylsilane |
InChI |
InChI=1S/C12H22OSi2/c1-6-13-15(5,14(2,3)4)12-10-8-7-9-11-12/h7-11H,6H2,1-5H3 |
InChI-Schlüssel |
ROJZBFQADLFVCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C)(C1=CC=CC=C1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


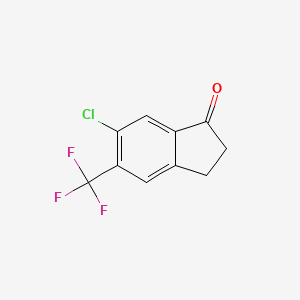
![4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11873134.png)
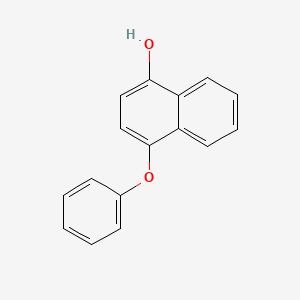

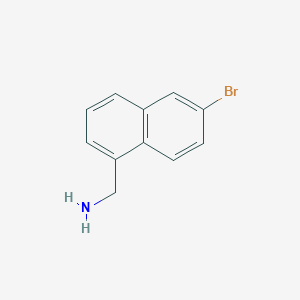
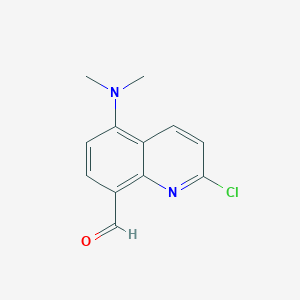
![7-Amino-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11873172.png)

![5-Bromo-7-chloroimidazo[1,5-a]pyridine](/img/structure/B11873196.png)





